Methenamine hydrochloride

Description

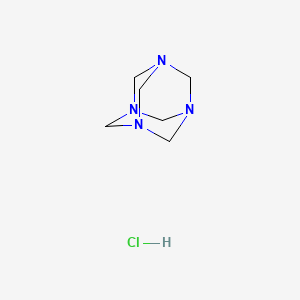

Methenamine (B1676377) hydrochloride, with the chemical formula C₆H₁₃ClN₄, is the salt formed from the reaction of methenamine with hydrochloric acid. atamanchemicals.com Methenamine itself is a cage-like heterocyclic organic compound, also known as hexamethylenetetramine or urotropine. wikipedia.org While much of the research has focused on the parent compound, methenamine, and its other salt forms like hippurate and mandelate, methenamine hydrochloride holds its own significance in various chemical applications. drugbank.comresearchgate.net

The journey of methenamine chemistry began in 1859 with the discovery of hexamethylenetetramine by the Russian chemist Aleksandr Butlerov. wikipedia.org It is synthesized through the condensation reaction of formaldehyde (B43269) and ammonia (B1221849). wikipedia.org Initially, its primary application was in the medical field as a urinary antiseptic, a use that started around 1895. wikipedia.org The compound was found to be effective because in an acidic environment, such as acidic urine, it hydrolyzes to produce formaldehyde, which has bactericidal properties. atamanchemicals.comwikipedia.org This unique property of releasing formaldehyde made it a subject of interest and led to the development of various salts, including the hydrochloride, to potentially modulate its properties.

The significance of this compound in chemical science is multifaceted, extending from its role as a reagent in organic synthesis to its use in the preparation of other compounds. Methenamine itself is a versatile reagent used in several named reactions, including the Duff reaction for the formylation of arenes, the Sommelet reaction for converting benzyl (B1604629) halides to aldehydes, and the Delepine reaction for synthesizing amines from alkyl halides. wikipedia.org

This compound provides a convenient and stable source of the methenamine cation for these and other reactions. Its acidic nature can also be a factor in certain chemical transformations. Research has also explored the use of methenamine and its salts as catalysts in organic synthesis. For instance, methenamine has been investigated as a basic organocatalyst for reactions like the Henry reaction. researchgate.net The hydrochloride salt can influence the reaction environment and selectivity.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₃ClN₄ |

| Molecular Weight | 176.65 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 24360-05-2 |

| Solubility | Soluble in water |

This table presents key physical and chemical properties of this compound.

Structure

3D Structure of Parent

Properties

CAS No. |

24360-05-2 |

|---|---|

Molecular Formula |

C6H13ClN4 |

Molecular Weight |

176.65 g/mol |

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride |

InChI |

InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |

InChI Key |

NGDSBQHTMKGUQU-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.Cl |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Methenamine Hydrochloride

Fundamental Chemical Synthesis Pathways

Condensation Reactions Involving Formaldehyde (B43269) and Ammonia (B1221849) Precursors

6HCHO + 4NH₃ → (CH₂)₆N₄ + 6H₂O aldehydeepc.com

This reaction demonstrates that six molecules of formaldehyde react with four molecules of ammonia to produce one molecule of methenamine (B1676377) and six molecules of water. aldehydeepc.com The process is a type of hetero-condensation polymerization. vedantu.com In a laboratory setting, this is typically achieved by reacting an aqueous formaldehyde solution (formalin) with a strong ammonia solution. umfcv.rothepulsar.be The resulting methenamine, being soluble in water, is then isolated by evaporating the water, followed by crystallization. umfcv.rothepulsar.be The final product is often purified by recrystallization from ethanol (B145695). umfcv.ro

Influence of Reaction Conditions on Product Formation and Yield

The synthesis of methenamine is an exothermic reaction, and its efficiency is significantly influenced by several key operational parameters. scribd.comgoogle.com

A 2022 study systematically investigated the effects of the formaldehyde-to-ammonia ratio, temperature, and reaction time on the yield of methenamine in a batch process. utq.edu.iq The study found that the optimal conditions for achieving a maximum yield of 98% were a temperature of 60°C and a reaction time of 60 minutes. utq.edu.iq The ratio of formaldehyde to ammonia also had a positive impact on the production process across the studied range. utq.edu.iq

The pH of the solution is another critical factor. Methenamine itself is a weak base, producing a slightly alkaline solution in water with a pH between 8.0 and 9.0. simalin.comaldehydeepc.com However, the stability of methenamine is pH-dependent; it hydrolyzes in acidic conditions (pH < 6) to release formaldehyde and ammonia. atamanchemicals.comumfcv.ro This hydrolysis rate increases as the hydrogen ion concentration rises. aldehydeepc.com Therefore, maintaining an alkaline environment during synthesis is crucial to prevent the decomposition of the product. umfcv.ro A slight excess of ammonia is often used to ensure the reaction medium remains alkaline. umfcv.rothepulsar.be

The table below summarizes findings on the influence of reaction parameters on methenamine yield.

| Parameter | Range Studied | Optimum Value | Resulting Yield | Source |

| Temperature | 20 - 80 °C | 60 °C | 98% | utq.edu.iq |

| Reaction Time | 0 - 100 min | 60 min | 98% | utq.edu.iq |

| Formaldehyde/Ammonia Ratio | 2 - 10 | Positive impact across the range | - | utq.edu.iq |

Industrial Synthesis Processes and Chemical Engineering Considerations

Industrially, methenamine is produced on a large scale by reacting formaldehyde and ammonia, with processes categorized mainly as liquid-phase or gas-phase methods. simalin.comaldehydeepc.com The choice of process impacts energy consumption, product purity, and particle size. aldehydeepc.comepcchemicalplant.com

Liquid-Phase Process: This method typically uses a 37% aqueous formaldehyde solution which reacts with ammonia gas. epcchemicalplant.com The resulting hexamine solution is concentrated, often using a film-type evaporator, and then subjected to crystallization, centrifugation, and drying to obtain the final product. epcchemicalplant.com While the technology is considered mature and straightforward, a significant drawback is the high energy consumption required for the evaporation and drying stages. aldehydeepc.com A key advantage is that the longer crystallization period allows for the formation of larger product particles. epcchemicalplant.com

Process simulation studies, such as those using Aspen Plus, have been employed to optimize energy efficiency. scribd.com One such study identified an optimal reactor outlet temperature of 80°C and an evaporator temperature of 101°C for continuously producing a 42% hexamine solution. scribd.com

The following table compares key aspects of the liquid-phase and gas-phase industrial processes.

| Feature | Liquid-Phase Process | Gas-Phase Process | Source(s) |

| Reactants | 37% Formaldehyde solution, Ammonia gas | Formaldehyde gas, Ammonia gas | aldehydeepc.comepcchemicalplant.com |

| Energy Consumption | High (due to evaporation of water) | Low (utilizes reaction and latent heat) | aldehydeepc.com |

| Product Purity | Good, but may require filtration of impurities | High | aldehydeepc.comepcchemicalplant.com |

| Product Particle Size | Larger | - | epcchemicalplant.com |

| Key Equipment | Reactor, Film-type evaporator, Centrifuge, Dryer | Ammonification reactor, Cyclone separator | aldehydeepc.comepcchemicalplant.com |

Advanced Synthetic Approaches to Methenamine and its Derivatives

While the condensation of formaldehyde and ammonia remains the dominant synthesis route, research has explored advanced methods, particularly for producing specialized forms of methenamine or its derivatives for specific applications.

One advanced approach focuses on producing ultrafine methenamine particles, which are valuable in pharmaceutical applications. A patented method describes a jet-milling technique to create particles smaller than 10 µm. This process involves:

Reactive Crystallization: Controlled precipitation of methenamine from ethanol-water mixtures.

Jet Milling: Using high-pressure air to fracture the microcrystalline product into ultrafine particles.

Surface Modification: Applying a silicone coating to prevent the fine particles from agglomerating during storage.

Another area of advanced synthesis involves the preparation of specific methenamine salts with optically active acids. google.com For instance, novel salts have been created by reacting methenamine with either the d- or l-enantiomers of acids like mandelic acid or ascorbic acid in a solvent such as ethanol or isopropanol. google.com This creates specific salt derivatives, such as methenamine dextro-mandelate, for particular applications. google.com

Furthermore, green chemistry principles are being applied to the synthesis of various chemical compounds, including derivatives that may involve methenamine as a catalyst or reagent. researchgate.net Techniques such as microwave irradiation and ultrasound-assisted synthesis are being explored to increase reaction efficiency, reduce energy consumption, and use more environmentally benign solvents. researchgate.net

Molecular Structure and Conformational Analysis of Hexamethylenetetramine Methenamine

Chemical Structural Elucidation of the Polycyclic Cage Architecture

The structure of hexamethylenetetramine, with the chemical formula C₆H₁₂N₄, was first elucidated by Aleksandr Butlerov in 1859. atamanchemicals.comwikipedia.org It possesses a highly symmetrical, tetrahedral cage-like structure. atamanchemicals.comwikipedia.org The molecule is composed of four nitrogen atoms situated at the vertices of a tetrahedron, interconnected by six methylene (B1212753) (-CH₂-) bridges that form the edges of the cage. nih.govwikipedia.org

This arrangement results in a compact and rigid molecular framework. nih.gov Despite its cage-like appearance, there is no significant void space within the interior of the molecule to accommodate other atoms or smaller molecules, a feature that distinguishes it from crown ethers or cryptands. atamanchemicals.comwikipedia.org The molecule behaves as a tertiary amine base and can undergo protonation and N-alkylation. nih.govatamanchemicals.comguidechem.com

The structural elucidation has been confirmed through various spectroscopic methods and X-ray crystallography, which have provided precise measurements of bond lengths and angles, affirming the polycyclic nature of the molecule.

Adamantane (B196018) Analogy and Related Structural Features

The molecular structure of hexamethylenetetramine is analogous to that of adamantane, a tricyclic alkane. atamanchemicals.comwikipedia.orgscbt.com Adamantane has a similar cage-like structure composed entirely of carbon atoms. In hexamethylenetetramine, the four bridgehead carbon atoms of adamantane are replaced by nitrogen atoms. wikipedia.orgguidechem.com This substitution imparts distinct chemical properties to methenamine (B1676377), particularly its basicity and ability to form salts and coordination compounds. nih.govatamanchemicals.com

This structural relationship is so pronounced that an alternative IUPAC name for hexamethylenetetramine is 1,3,5,7-tetraazaadamantane. wikipedia.org Compounds that share this structural motif with nitrogen atoms at the bridgehead positions are sometimes referred to as "adamanzanes". wikipedia.org The rigid, pre-organized structure of the adamanzane core in hexamethylenetetramine is a key feature influencing its chemical behavior. wikipedia.org

Crystallographic Studies of Methenamine and its Hydrochloride Salt

Crystallographic studies, particularly X-ray diffraction analysis, have been instrumental in determining the precise three-dimensional structure of both methenamine and its salts. These studies have confirmed the tetrahedral cage structure of the methenamine molecule. rsc.org

In the case of hexamethylenetetramine oxide, a derivative, X-ray analysis revealed a trigonal crystal system. rsc.org The study of co-crystals, such as that of hexamethylenetetramine with isophthalic acid, has shown that the symmetry of the methenamine molecule can be altered by the formation of hydrogen bonds with the four nitrogen atoms. nih.gov The N-C bond distances can vary depending on whether a nitrogen atom is involved in hydrogen bonding. nih.gov

For Methenamine Hydrochloride , the addition of a proton and a chloride ion to the methenamine structure leads to the formation of a salt. ncats.iofda.gov Crystallographic analysis of the hydrochloride salt would reveal the location of the proton on one of the nitrogen atoms, the resulting changes in bond lengths and angles within the cage structure, and the position of the chloride ion in the crystal lattice. The protonation of one of the nitrogen atoms would lead to a distortion of the otherwise highly symmetrical cage.

| Compound | Crystal System | Space Group | Key Structural Features |

| Hexamethylenetetramine Oxide | Trigonal | R3m | Cage molecule retains idealized 3m symmetry. rsc.org |

| Hexamethylenetetramine-Isophthalic Acid Co-crystal | - | - | Td symmetry is altered by hydrogen bonding; N-C bond distances vary. nih.gov |

Theoretical Investigations of Molecular Geometry and Electronic Structure

Theoretical investigations, primarily using density functional theory (DFT), have provided deeper insights into the molecular geometry and electronic structure of hexamethylenetetramine and its derivatives. nih.govresearchgate.net These computational methods allow for the optimization of the molecular structure and the calculation of various properties, such as vibrational frequencies. researchgate.net

Studies have shown that the rigid molecular structure of hexamethylenetetramine does not permit conformational changes. nih.govpreprints.org Theoretical calculations have been employed to study aggregation processes in aqueous solutions, including self-aggregation and hetero-aggregation with water molecules. nih.govmdpi.com These studies help to elucidate the intermolecular forces at play.

DFT calculations have also been used to analyze the effects of protonation on the methenamine structure. researchgate.net Such calculations can predict the changes in bond lengths, bond angles, and electronic distribution upon the formation of this compound. Theoretical studies on related molecules, such as tris(chloromethyl)amine, have utilized quantum chemical calculations to understand conformational preferences and compare them with experimental data from gas electron diffraction. whiterose.ac.uk These theoretical approaches provide a powerful complement to experimental techniques in understanding the detailed structural and electronic properties of methenamine and its compounds.

Reaction Mechanisms and Chemical Reactivity of Methenamine Hydrochloride

Hydrolysis Pathways and Kinetics in Aqueous Solutions

The therapeutic and chemical utility of methenamine (B1676377) is intrinsically linked to its ability to hydrolyze in acidic environments to produce formaldehyde (B43269) and ammonia (B1221849). This process is a key example of a prodrug strategy, where the active antimicrobial agent, formaldehyde, is generated in situ.

Acid-Catalyzed Hydrolytic Degradation

(CH₂)₆N₄ + 6H₂O + 4H⁺ → 6CH₂O + 4NH₄⁺

This reaction underscores the importance of an acidic medium for the generation of the active species.

The rate of methenamine hydrolysis is profoundly dependent on the pH of the solution. As the pH decreases (i.e., as the concentration of hydronium ions increases), the rate of hydrolysis accelerates significantly. This is a direct consequence of the acid-catalyzed nature of the reaction, where protonation of the nitrogen atoms in the methenamine structure is a critical step in the degradation pathway.

Studies have demonstrated a clear inverse relationship between pH and the half-life (t½) of methenamine. For instance, in a citrate-phosphate buffer system at 37.5°C, the half-life of methenamine decreases from 13.8 hours at a pH of 5.8 to just 1.6 hours at a pH of 2.0 nih.gov. This dramatic increase in the reaction rate at lower pH values is crucial for its application, as an acidic environment is required for the timely release of formaldehyde. The conversion follows apparent first-order kinetics nih.gov.

Below is an interactive data table summarizing the pH dependence of the half-life and the calculated first-order rate constant (k) for methenamine hydrolysis at 37.5°C. The rate constant is calculated from the half-life using the formula k = 0.693 / t½.

Data sourced from Strom Jr. & Jun (1980) and extrapolated from other kinetic studies.

The rate of methenamine hydrolysis is also significantly influenced by temperature. As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate. This relationship is well-described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy.

Kinetic studies have shown that the degradation of methenamine follows the Arrhenius relationship nih.gov. The activation energy (Ea) for the hydrolysis of methenamine has been determined at different pH values, highlighting the interplay between pH and temperature on the reaction kinetics. The activation energy represents the minimum energy required for the hydrolysis reaction to occur. A lower activation energy implies a faster reaction rate at a given temperature.

The activation energy for methenamine hydrolysis has been found to be pH-dependent. At a pH of 2.0, the activation energy was calculated to be 23.5 kcal/mole, while at a pH of 5.1, it was determined to be 12.0 kcal/mole nih.gov. This difference indicates that the energy barrier for the hydrolysis is lower at a higher pH within the acidic range studied, which may seem counterintuitive but reflects the complexity of the multi-step reaction mechanism and the protonation equilibria involved.

Data sourced from Strom Jr. & Jun (1980).

The composition of the buffer system used to maintain the pH of the aqueous solution can also influence the kinetics of methenamine hydrolysis. While the primary role of the buffer is to maintain a constant pH, the buffer components themselves can participate in the reaction through general acid-base catalysis.

Studies on methenamine hydrolysis have often been conducted in citrate-phosphate buffers nih.gov. In such systems, the conjugate acid and base forms of the buffer components (citric acid/citrate and phosphoric acid/phosphate (B84403) species) can act as proton donors and acceptors, potentially accelerating the hydrolysis reaction beyond the effect of the hydronium ion concentration alone. This phenomenon, known as general acid-base catalysis, can lead to an increase in the observed reaction rate compared to a solution of the same pH containing a non-catalytic buffer.

The extent of this catalytic effect depends on the specific buffer species present and their concentrations. For example, the rate of degradation of methenamine mandelate and hippurate salts in various buffer systems did not differ significantly from that of methenamine base in urine adjusted to the same pH, suggesting that in this particular biological medium, the influence of the specific buffer components was not the dominant factor controlling the rate nih.gov. However, in formulated solutions, the choice of buffer can be a critical parameter in controlling the degradation rate of methenamine.

Mechanistic Studies of Formaldehyde and Ammonia Generation

The generation of formaldehyde and ammonia from methenamine in acidic aqueous solution proceeds through a stepwise hydrolytic cascade. The mechanism involves the protonation of one of the four equivalent nitrogen atoms of the hexamethylenetetramine cage. This initial protonation makes the adjacent methylene (B1212753) carbons more electrophilic and susceptible to nucleophilic attack by a water molecule.

The proposed mechanism involves the following key steps:

Protonation: A nitrogen atom in the methenamine ring is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks an adjacent carbon atom, leading to the formation of a carbinolamine intermediate.

Ring Opening: The protonated nitrogen acts as a good leaving group, facilitating the cleavage of a C-N bond and the opening of the cage structure. This step results in the formation of an iminium ion.

Hydrolysis of the Iminium Ion: The iminium ion is then hydrolyzed by another water molecule to yield formaldehyde and a primary amine.

Cascade Degradation: The remaining portion of the molecule, which still contains amine and methylene functionalities, undergoes further cycles of protonation, nucleophilic attack, and C-N bond cleavage until the entire cage structure is degraded into six molecules of formaldehyde and four molecules of ammonia (which are protonated to ammonium (B1175870) ions in the acidic medium).

Salt Formation Chemistry of Methenamine

Methenamine is a weak organic base due to the presence of four tertiary amine nitrogen atoms, each with a lone pair of electrons. As a base, it can react with acids to form salts. The formation of a salt involves the protonation of one or more of the nitrogen atoms by the acid, resulting in the formation of a methenaminium cation and the conjugate base of the acid as the anion.

Methenamine hydrochloride is formed by the reaction of methenamine with hydrochloric acid (HCl). In this acid-base reaction, a proton (H⁺) from the hydrochloric acid is transferred to one of the nitrogen atoms of the methenamine molecule. This results in the formation of the methenaminium cation ((CH₂)₆N₄H⁺) and the chloride anion (Cl⁻).

The reaction can be represented as:

(CH₂)₆N₄ + HCl → [(CH₂)₆N₄H]⁺Cl⁻

The resulting this compound is an ionic compound that is typically a white crystalline solid and is more water-soluble than the free base form of methenamine. The formation of the hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds.

Methenamine can also form salts with a variety of other inorganic and organic acids, such as hippuric acid and mandelic acid, leading to the formation of methenamine hippurate and methenamine mandelate, respectively wikipedia.org. These salts are also utilized in various applications and exhibit similar acid-catalyzed hydrolysis behavior in aqueous solutions.

Proton Transfer Reactions with Organic Acids

The reactivity of methenamine is significantly influenced by pH. In an acidic environment, such as that created by organic acids, methenamine undergoes hydrolysis. This reaction is a key aspect of its utility. The proton from the organic acid protonates one of the nitrogen atoms of the methenamine molecule. This is followed by the addition of water, leading to the cleavage of a carbon-nitrogen bond and the eventual decomposition of the cage-like structure.

(CH₂)₆N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺

This acid-catalyzed hydrolysis is fundamental to the action of methenamine salts in certain applications, where the controlled release of formaldehyde is desired wikipedia.orgpatsnap.comnih.gov. The rate of this proton transfer and subsequent hydrolysis is dependent on the pH of the solution, with more acidic conditions favoring the reaction wikipedia.org.

Formation of Methenamine Hippurate and Mandelate

Methenamine readily forms salts with organic acids, such as hippuric acid and mandelic acid, to produce methenamine hippurate and methenamine mandelate, respectively drugbank.comnih.gov. These compounds are essentially the product of an acid-base reaction where the basic nitrogen of methenamine accepts a proton from the carboxylic acid.

The formation of these salts is crucial for their application as urinary tract antiseptics drugbank.comnih.gov. In the acidic environment of the urine, both the hippuric or mandelic acid component and the hydrolysis of methenamine contribute to a lower pH. This acidic milieu facilitates the decomposition of methenamine to formaldehyde, which exerts a nonspecific bactericidal effect by denaturing bacterial proteins and nucleic acids wikipedia.orgnih.gov. The organic acid component, therefore, plays a dual role: it forms a stable salt with methenamine and helps maintain the acidic urinary pH required for the activation of the parent compound wikipedia.org.

| Compound | Organic Acid Component |

| Methenamine Hippurate | Hippuric Acid |

| Methenamine Mandelate | Mandelic Acid |

Precursor Reactivity and Derivative Synthesis

This compound serves as a versatile precursor in the synthesis of various organic compounds and materials.

Methenamine, also known as hexamine, is a key precursor in the synthesis of the high explosive RDX (Research Department Explosive or Royal Demolition Explosive), chemically known as cyclotrimethylenetrinitramine. The synthesis involves the nitrolysis of methenamine with nitric acid nih.govsciencemadness.org. In this reaction, the methenamine cage is opened and the methylene groups are nitrated.

A simplified representation of the nitration of methenamine to RDX is:

(CH₂)₆N₄ + 3 HNO₃ → (CH₂-N-NO₂)₃ + 3 HCHO + NH₃

In the field of polymer chemistry, methenamine (hexamine) plays a crucial role as a hardening or cross-linking agent, particularly in the curing of phenol-formaldehyde resins, also known as novolacs minia.edu.egwikipedia.org. Novolacs are thermoplastic resins produced with a molar excess of phenol to formaldehyde under acidic conditions wikipedia.orguc.edu.

During the curing process, which is typically carried out at elevated temperatures (above 90°C), hexamine decomposes to provide formaldehyde and ammonia. The formaldehyde then reacts with the phenol rings of the novolac chains, forming methylene bridges (-CH₂-) between them. This cross-linking process transforms the thermoplastic novolac into a rigid, three-dimensional thermoset polymer network, known as Bakelite minia.edu.egwikipedia.org. The ammonia produced acts as a catalyst for this condensation reaction. The resulting material exhibits high hardness, thermal stability, and chemical resistance minia.edu.egwikipedia.org. Methenamine can also be used in the preparation of melamine-phenol-formaldehyde resins google.comgoogle.com.

This compound can undergo alkylation reactions with alkyl halides. The nitrogen atoms in the methenamine structure are nucleophilic and can react with electrophilic carbon atoms of alkyl halides. This reactivity is harnessed in named reactions such as the Delepine and Sommelet reactions.

In the Delepine reaction , an alkyl halide reacts with methenamine to form a quaternary ammonium salt. Subsequent hydrolysis of this salt in the presence of acid yields a primary amine mdma.chalfa-chemistry.comorganic-chemistry.orgwikipedia.org. This provides a method for the synthesis of primary amines from alkyl halides.

Reaction Steps in the Delepine Reaction:

Alkylation: R-X + (CH₂)₆N₄ → [R-N(CH₂)₆N₃]⁺X⁻

Hydrolysis: [R-N(CH₂)₆N₃]⁺X⁻ + 6 H₂O + 3 HCl → R-NH₂·HCl + 6 CH₂O + 3 NH₄Cl

The Sommelet reaction also begins with the formation of a quaternary ammonium salt from a benzyl (B1604629) halide and methenamine. However, under specific hydrolysis conditions (typically with water or aqueous ethanol), the reaction proceeds to form an aldehyde instead of a primary amine reddit.comwikipedia.orgorganicreactions.orgresearchgate.net.

Reaction Steps in the Sommelet Reaction:

Alkylation: Ar-CH₂-X + (CH₂)₆N₄ → [Ar-CH₂-N(CH₂)₆N₃]⁺X⁻

Hydrolysis: [Ar-CH₂-N(CH₂)₆N₃]⁺X⁻ + H₂O → Ar-CHO + CH₃NH₂·HCl + ...

Coordination Chemistry and Ligand Properties

Methenamine possesses four tertiary amine nitrogen atoms, which can potentially act as donor atoms in coordination complexes with metal ions. Despite having four potential coordination sites, studies have shown that methenamine often acts as a monodentate ligand in its metal complexes researchgate.net. The cage-like structure of methenamine may sterically hinder the simultaneous coordination of more than one nitrogen atom to a single metal center.

Methenamine has been shown to form complexes with a variety of metal ions, including Ag(I), Cd(II), Cu(II), Hg(II), Sn(II), Sn(IV), Sb(III), Bi(III), Ce(III), Sm(III), and La(III) researchgate.net. The formation of these complexes can be investigated through various spectroscopic and analytical techniques, such as infrared spectroscopy, which can show shifts in the C-N stretching vibrations upon coordination to a metal ion researchgate.net. The study of these coordination compounds is an active area of research, with potential applications in areas such as catalysis and materials science.

| Metal Ion | Potential for Complex Formation with Methenamine |

| Ag(I) | Yes |

| Cd(II) | Yes |

| Cu(II) | Yes |

| Hg(II) | Yes |

| Sn(II) / Sn(IV) | Yes |

| Sb(III) / Bi(III) | Yes |

| Ce(III) / Sm(III) / La(III) | Yes |

Redox Chemistry in Methenamine Systems

The redox chemistry of this compound is primarily characterized by the reactivity of the hexamethylenetetramine (also known as hexamine) cage structure. While its primary pharmacological action relies on hydrolysis to formaldehyde, its constituent atoms, particularly the nitrogen atoms with their lone pairs of electrons and the methylene bridges, can participate in oxidation-reduction reactions under specific conditions.

Oxidation Reactions:

Methenamine is generally considered to be incompatible with strong oxidizing agents. The specific products of these reactions can vary depending on the oxidant and the reaction conditions.

One notable oxidation reaction of methenamine is with hydrogen peroxide. In an acid-catalyzed reaction, typically using citric acid, methenamine is oxidized to form hexamethylene triperoxide diamine (HMTD). huji.ac.ilwikipedia.org This compound is a high-explosive organic peroxide. wikipedia.org The formation of HMTD involves the cleavage of the methenamine cage and subsequent reaction with hydrogen peroxide. huji.ac.il

C₆H₁₂N₄ + 3H₂O₂ → C₆H₁₂N₂O₆ + 2NH₃

Detailed research findings on the synthesis of HMTD from hexamine and hydrogen peroxide have elucidated some aspects of the reaction mechanism. Isotopic labeling studies suggest that the hydrogen atoms in the resulting HMTD molecule originate from the methylene bridges of the hexamine, not from the hydrogen peroxide.

Reduction Reactions:

Methenamine can be reduced under certain conditions. For instance, it is reported to be reduced to ammonia and formaldehyde when treated with zinc and mineral acid. atamanchemicals.com This reaction effectively breaks down the adamantane-like structure of the molecule.

Electrochemical Behavior:

The thermal decomposition of hexamethylenetetramine, especially at elevated temperatures, can also involve redox processes, leading to the formation of various gaseous products, including ammonia and formaldehyde at lower temperatures (200-300°C), and hydrogen cyanide and nitrogen oxides at higher temperatures (300-800°C). nih.gov

Below is a table summarizing the key redox reactions of methenamine found in the literature.

| Oxidizing/Reducing Agent | Reaction Conditions | Key Products | Reference |

| Hydrogen Peroxide (H₂O₂) | Acid-catalyzed (e.g., citric acid) | Hexamethylene triperoxide diamine (HMTD) | huji.ac.ilwikipedia.org |

| Zinc (Zn) and Mineral Acid | - | Ammonia (NH₃), Formaldehyde (CH₂O) | atamanchemicals.com |

Analytical Chemistry and Characterization Techniques for Methenamine Hydrochloride

Spectroscopic Methodologies for Structural and Quantitative Analysis

Spectroscopic methods provide a rapid and accessible means for the quantification of Methenamine (B1676377), often used in quality control for pharmaceutical dosage forms.

UV-Visible spectrophotometry is a widely applied technique for the estimation of Methenamine, typically as Methenamine hippurate, in pharmaceutical formulations. impactfactor.orgrjptonline.orgrjptonline.org The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum. The absorption spectrum of Methenamine hippurate shows a maximum absorbance (λmax) at approximately 230 nm in various buffer solutions, including acetate, borate, and phosphate (B84403) buffers. rjptonline.orgrjptonline.org

The method obeys Beer-Lambert's law over a concentration range of 10-80 µg/mL. rjptonline.orgrjptonline.org Validation according to ICH guidelines confirms that the method is simple, precise, and accurate. impactfactor.org For hippuric acid, a related compound, the λmax was found to be at 228 nm, with a linear range of 2-6 µg/mL. impactfactor.org The LOD and LOQ for this method were determined to be 0.048 and 0.146 µg/mL, respectively. impactfactor.org Another spectrophotometric method involves the reaction of Methenamine with reagents like ethyl acetoacetate (B1235776) to form a colored product, which shows an absorption maximum at 370 nm and is linear over a concentration range of 2.0–35.0 µg/mL. nih.gov

| Method | λmax (nm) | Linearity Range (µg/mL) | Regression Equation | Reference |

|---|---|---|---|---|

| Methenamine Hippurate in Acetate Buffer (pH 2.4) | 230 | 10-80 | y = 0.032x + 0.005 (R² = 0.999) | rjptonline.org |

| Methenamine Hippurate in Phosphate Buffer (pH 7.0) | 230 | 10-80 | y = 0.034x + 0.008 (R² = 0.999) | rjptonline.org |

| Methenamine Hippurate in Phosphate Buffer (pH 8.0) | 230 | 10-80 | y = 0.034x + 0.008 (R² = 0.999) | rjptonline.org |

| Methenamine Hippurate in Borate Buffer (pH 9.0) | 230 | 10-80 | y = 0.034x - 0.008 (R² = 0.999) | rjptonline.org |

| Reaction with Ethyl Acetoacetate | 370 | 2.0-35.0 | Not specified | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In Methenamine hydrochloride, the formation of the salt by protonating one of the tertiary nitrogen atoms of the methenamine cage structure leads to a characteristic IR spectrum.

The spectrum of methenamine itself is characterized by vibrations of its adamantane-like structure, which contains only C-H and C-N bonds. nist.gov The hydrochloride salt introduces a protonated amine (N-H+), which gives rise to distinct absorption bands. The IR spectrum of an amine salt typically shows complex "ammonium" bands. researchgate.net Key vibrational modes for this compound include:

N-H+ Stretching: Broad and strong absorptions are expected in the region of 3200-2500 cm⁻¹. This broadness is a hallmark of the hydrogen bonding associated with the ammonium (B1175870) salt.

C-H Stretching: Absorptions arising from the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the cage structure typically appear in the 3000–2850 cm⁻¹ region. libretexts.org

N-H+ Bending: The bending vibration for the ammonium group is expected to produce a band in the 1620-1560 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds within the heterocyclic cage are typically observed in the 1250 to 1020 cm⁻¹ region. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Ammonium (N-H+) | Stretching | 3200 - 2500 (Broad) |

| Methylene (C-H) | Stretching | 3000 - 2850 |

| Ammonium (N-H+) | Bending | 1620 - 1560 |

| Amine (C-N) | Stretching | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the high symmetry of the methenamine cage structure, its NMR spectra are notably simple.

Proton (¹H) NMR: In the free base form of methenamine, all twelve hydrogen atoms are chemically equivalent, as they are part of the six identical methylene (CH₂) bridges. This equivalence results in a single, sharp signal in the ¹H NMR spectrum. docbrown.info Upon formation of the hydrochloride salt, the protonation of one nitrogen atom technically breaks this symmetry. However, due to rapid proton exchange in solution, the twelve protons often remain magnetically equivalent on the NMR timescale, still resulting in a single peak. The chemical shift for these protons is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms.

Carbon (¹³C) NMR: Similarly, all six carbon atoms in the methenamine structure are equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum displays only a single signal. The chemical shift of this signal is characteristic of a carbon atom situated between two nitrogen atoms in a heterocyclic system.

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Methylene protons (-CH₂-) | ~4.5 - 5.0 | Singlet |

| ¹³C | Methylene carbons (-CH₂-) | ~70 - 75 | Singlet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

For this compound, the analysis typically involves electrospray ionization (ESI), where the molecule is ionized into the gas phase. The hydrochloride salt readily dissociates, and the methenamine base is protonated, forming the quasi-molecular ion [M+H]⁺. The molecular formula of methenamine is C₆H₁₂N₄, giving it an exact mass of approximately 140.1062 Da. massbank.eu The observed protonated molecule [M+H]⁺ would therefore have an m/z of approximately 141.1135. massbank.eu

Tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion (m/z 141.1135) to produce a characteristic pattern of product ions. The fragmentation of the cage-like structure of methenamine involves the cleavage of C-N bonds. The study of these fragmentation pathways provides confirmation of the molecule's identity. core.ac.ukresearchgate.net

Table 3: Mass Spectrometry Data for Methenamine

| Ion | m/z (approximate) | Description |

| [M+H]⁺ | 141.11 | Precursor Ion (Protonated Molecule) |

| C₅H₉N₃⁺ | 112.08 | Fragment Ion |

| C₃H₅N₂⁺ | 69.05 | Fragment Ion |

| CH₂N⁺ | 28.02 | Fragment Ion |

Data derived from fragmentation of the protonated molecule. massbank.eu

Validation of Analytical Methods

The validation of analytical methods is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry are validated according to guidelines from the International Council for Harmonisation (ICH). rjptonline.orgimpactfactor.org

Linearity, Range, Accuracy, and Precision Assessments

Linearity and Range: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a specified concentration range. For methenamine and its salts, HPLC and spectrophotometric methods have shown excellent linearity, with correlation coefficients (R²) often exceeding 0.999. rjptonline.org The linear range can vary depending on the method; for instance, a spectrophotometric method for methenamine hippurate was linear over 10-80 µg/ml, while an HPLC method for methenamine was linear over 0.25-50 mM. rjptonline.orgnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and then analyzed. The results are expressed as a percentage of recovery. For methenamine, HPLC methods have demonstrated high accuracy, with recovery rates typically between 99% and 101%. nih.govsigmaaldrich.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Validated HPLC methods for methenamine have shown high precision, with intra-day RSD values below 1.25% and inter-day RSD values below 1.85%. nih.govsigmaaldrich.com

Table 4: Summary of Validation Parameters for a Representative HPLC Method for Methenamine

| Parameter | Specification | Typical Result |

| Linearity (Range) | 0.25 - 50 mM | Correlation Coefficient (R²) > 0.999 |

| Accuracy | % Recovery | 99% - 101% |

| Precision (Intra-day) | % RSD | < 1.25% |

| Precision (Inter-day) | % RSD | < 1.85% |

Data based on published ion-exchange HPLC methods. nih.govsigmaaldrich.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. tbzmed.ac.irtbzmed.ac.ir

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. impactfactor.org

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. impactfactor.org

These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. impactfactor.orgtbzmed.ac.ir For example, a validated HPLC-MS/MS method for determining methenamine in animal tissues reported an LOD of 1.5 µg/kg and an LOQ of 5.0 µg/kg. researchgate.net A spectrophotometric method for a methenamine salt reported an LOD of 0.048 µg/mL and an LOQ of 0.146 µg/mL. impactfactor.orgresearchgate.net

Impurity Profiling and Chemical Fingerprinting

The comprehensive analytical characterization of this compound is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical compound. A key aspect of this characterization involves impurity profiling, which is the identification and quantification of any extraneous substances present in the drug material. Furthermore, chemical fingerprinting techniques can be employed to create a unique identifying profile for this compound, which is invaluable for batch-to-batch consistency assessment and sourcing verification.

Impurity profiling of this compound focuses on detecting and quantifying impurities that may arise from the manufacturing process, degradation, or storage. These impurities can include starting materials, intermediates, by-products, and degradation products. The presence of such impurities, even in trace amounts, can potentially impact the stability and therapeutic effect of the final drug product.

Research Findings in Impurity Analysis

While extensive research has been conducted on the analysis of methenamine and its various salts, specific studies focusing exclusively on the impurity profile of this compound are not abundantly available in publicly accessible literature. Much of the existing research revolves around the determination of the active ingredient in pharmaceutical formulations or biological matrices. However, from the available information on related compounds and general principles of pharmaceutical impurity analysis, a number of potential impurities in this compound can be inferred.

These potential impurities can be categorized based on their origin:

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, and by-products of side reactions.

Degradation Products: Methenamine is known to be susceptible to hydrolysis, especially in acidic conditions, which can lead to the formation of formaldehyde (B43269) and ammonia (B1221849). Although this compound is the salt of a weak base and a strong acid, degradation can still occur under certain storage conditions.

Contaminants: These are extraneous substances that may be introduced into the product during manufacturing, packaging, or storage.

Various analytical techniques are employed for the separation and identification of these impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of methenamine and its salts. nih.govwjpps.comvitas.no Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and semi-volatile impurities. researchgate.netnih.gov

The following table lists some of the potential impurities that could be associated with methenamine, based on commercially available reference standards. It is important to note that the presence and levels of these impurities in this compound would need to be confirmed through specific batch analysis.

| Impurity Name | Chemical Formula | Potential Origin |

|---|---|---|

| Methenamine N-Oxide | C6H12N4O | Oxidation product |

| Hippuric Acid | C9H9NO3 | Related substance from other methenamine salts |

| Mandelic Acid | C8H8O3 | Related substance from other methenamine salts |

Application of Chemical Fingerprinting

Chemical fingerprinting of this compound can be a valuable tool for quality control. By generating a unique chromatographic or spectroscopic fingerprint for a reference standard, subsequent batches can be compared to ensure consistency. Any significant differences in the fingerprint could indicate a change in the manufacturing process, the presence of new impurities, or a different sourcing of the raw materials.

Techniques such as HPLC and GC-MS can be used to generate chromatographic fingerprints. nih.govwjpps.comvitas.noresearchgate.netnih.gov These fingerprints consist of a pattern of peaks, where each peak corresponds to a specific chemical entity in the sample. The retention time and the area of each peak provide qualitative and quantitative information, respectively.

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can also be utilized to create chemical fingerprints. nih.govresearchgate.netnih.govmendeley.com These methods provide information about the molecular vibrations within the sample, resulting in a unique spectrum that is characteristic of the compound's chemical structure and composition. Chemometric methods can then be applied to analyze these complex spectral data and to classify samples based on their fingerprints. ijper.org

While the application of these fingerprinting techniques specifically to differentiate batches or sources of this compound is not extensively documented in available research, the principles are well-established in the pharmaceutical industry for ensuring the quality and consistency of various drug substances. Further research in this area would be beneficial for establishing robust quality control measures for this compound.

Computational and Theoretical Chemistry Studies of Methenamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular approach for calculating molecular properties and predicting chemical reactivity. nih.gov For Methenamine (B1676377) hydrochloride, DFT can be applied to understand its fundamental electronic characteristics, predict its reactivity, and model its interaction with surfaces.

Electronic Structure: DFT calculations can determine the distribution of electrons within the Methenamine hydrochloride molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

Reactivity: Global reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can be calculated from HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical hardness suggests lower reactivity, while the electrophilicity index measures the propensity of a species to accept electrons. Such calculations can predict how this compound will behave in different chemical environments.

Adsorption: DFT is also employed to study the adsorption of molecules onto surfaces, a process critical in fields like corrosion inhibition and catalysis. nih.govnih.gov Simulations can model the interaction between this compound and a metal surface, for example. By calculating the adsorption energy, DFT can predict the strength of the interaction and the most stable orientation of the molecule on the surface. chemrxiv.org This information is vital for understanding mechanisms like the formation of protective films. nih.gov

| Parameter | Symbol | Calculated Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.7 eV | Chemical stability and reactivity |

| Chemical Hardness | η | 2.85 eV | Resistance to change in electron configuration |

| Electrophilicity Index | ω | 0.95 eV | Propensity to act as an electrophile |

| Adsorption Energy (on Fe(110) surface) | Eads | -1.5 eV | Strength of interaction with the surface |

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental spectra for validation. Methods like DFT can simulate vibrational spectra (Infrared and Raman), providing information about the molecule's vibrational modes. This can aid in the interpretation of experimental data and the assignment of spectral bands to specific molecular motions. nih.gov

Beyond spectroscopy, these calculations can accurately predict a range of molecular properties. These properties are essential for understanding the molecule's behavior in various physical and chemical contexts.

| Property | Predicted Value | Source |

|---|---|---|

| Polar Surface Area | 12.96 Ų | drugbank.com |

| Refractivity | 37 m³·mol⁻¹ | drugbank.com |

| Polarizability | 14.25 ų | drugbank.com |

| Hydrogen Bond Acceptor Count | 4 | guidetopharmacology.org |

| Hydrogen Bond Donor Count | 0 | guidetopharmacology.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.com Unlike quantum chemical methods that focus on static electronic properties, MD provides a dynamic picture of molecular behavior. For this compound, MD simulations can be particularly useful in understanding its interactions in a solution or at an interface, such as a metal surface in the context of corrosion inhibition. sciopen.com

In a typical MD simulation for corrosion inhibition, a system is constructed consisting of the inhibitor molecules (this compound), a corrosive medium (e.g., water and ions), and a metal surface (e.g., iron). ohio.edumdpi.com The simulation then calculates the trajectories of the atoms over time based on classical mechanics. The output of these simulations can reveal how the inhibitor molecules arrange themselves on the surface, the strength of their adsorption, and how they displace corrosive species. mdpi.com Key outputs include the adsorption energy and the radial distribution function, which describes how the density of surrounding atoms varies as a function of distance from a reference particle.

| Simulation Output | Description | Typical Insights |

|---|---|---|

| Adsorption Configuration | The final, stable orientation of the molecule on the surface. | Indicates whether the molecule adsorbs in a flat or upright position, maximizing surface coverage. |

| Binding Energy | The energy released when the inhibitor adsorbs onto the surface. | A higher negative value suggests stronger, more stable adsorption. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Reveals the nature of the bonds formed between the inhibitor and the surface atoms. |

| Diffusion Coefficient | Measures the rate at which inhibitor molecules move within the simulation box. | A low diffusion coefficient near the surface indicates the formation of a stable protective layer. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. This involves identifying the lowest energy path a reaction can take from reactants to products, known as the reaction coordinate. A critical point along this path is the transition state, which is the highest energy point and represents the energy barrier that must be overcome for the reaction to occur. wuxiapptec.com

Transition State Theory (TST) is a framework used to calculate the rates of chemical reactions. wikipedia.org By characterizing the geometry and energy of the reactants and the transition state, chemists can compute the activation energy (Ea) and other thermodynamic parameters of activation, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. wuxiapptec.comwikipedia.org

For this compound, a key reaction is its hydrolysis in acidic conditions to produce formaldehyde (B43269) and ammonia (B1221849), which is the basis of its antiseptic action. patsnap.comwikipedia.org Computational modeling could elucidate the step-by-step mechanism of this hydrolysis, identify intermediates, and calculate the energy barriers for each step. This provides a molecular-level understanding of why an acidic environment is necessary for its activation. wikipedia.orgnih.gov

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the hydrolysis reaction. |

| Gibbs Free Energy of Activation | ΔG‡ | Determines the reaction rate; a lower value means a faster reaction. |

| Enthalpy of Activation | ΔH‡ | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in disorder in going from reactants to the transition state. |

| Transition State Geometry | [TS] | The specific arrangement of atoms at the peak of the energy barrier. |

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The reliability of computational predictions is established by demonstrating a strong correlation between calculated properties and those measured in the laboratory.

For this compound, this correlation can take several forms:

Spectroscopy: Predicted vibrational frequencies from DFT calculations can be compared to experimental IR and Raman spectra. A close match confirms the accuracy of the computed molecular geometry and vibrational modes. nih.gov

Reaction Kinetics: The rate constants calculated using Transition State Theory can be compared with experimentally measured reaction rates for the hydrolysis of methenamine under various conditions (e.g., different pH levels).

Corrosion Inhibition: The inhibition efficiency predicted from MD simulations (based on adsorption energies and surface coverage) can be correlated with experimental results from electrochemical techniques like polarization curves and electrochemical impedance spectroscopy. mdpi.com

Structural Data: Calculated bond lengths and angles can be compared with data from X-ray crystallography.

When theoretical predictions align well with experimental observations, the computational model is considered validated. This validation provides confidence in using the model to predict other properties that are difficult or impossible to measure experimentally, thereby guiding further research and development.

Degradation Kinetics and Stability Studies of Methenamine Hydrochloride

Hydrolytic Degradation Kinetics in Diverse Chemical Environments

Methenamine (B1676377) hydrochloride's primary degradation pathway is hydrolysis, a process heavily influenced by the chemical environment, particularly pH. In acidic conditions, methenamine undergoes hydrolysis to form formaldehyde (B43269) and ammonia (B1221849), which are its active antiseptic components. wikipedia.orgnih.gov The rate of this conversion is fundamental to its therapeutic action.

The hydrolytic degradation of methenamine follows apparent first-order kinetics. nih.gov The rate of this degradation is significantly dependent on the pH of the solution. Scientific studies have quantified the rate constants and half-lives of methenamine at various pH levels, demonstrating a clear trend of accelerated degradation in more acidic environments.

A key study conducted at 37.5°C in citrate-phosphate buffers of constant ionic strength revealed a dramatic decrease in the half-life of methenamine as the pH was lowered. At a pH of 5.8, the half-life was determined to be 13.8 hours. nih.govcapes.gov.br As the acidity increased to a pH of 2.0, the half-life shortened considerably to 1.6 hours. nih.govcapes.gov.br Another study reported that the half-life of methenamine's conversion to formaldehyde increased approximately 20-fold when the pH was raised from 5.0 (half-life of 20 hours) to 6.5 (half-life of about 400 hours). nih.gov

This pH-dependent degradation is critical for the compound's mechanism of action, as the slow and gradual hydrolysis in acidic urine (pH < 6) allows for the sustained release of formaldehyde. wikipedia.org It is estimated that approximately 90% decomposition into formaldehyde requires about 3 hours. wikipedia.org At a physiological pH of 7.4, there is minimal hydrolysis, rendering the compound inactive in the bloodstream. wikipedia.org

| pH | Half-Life (hours) | Reference |

|---|---|---|

| 2.0 | 1.6 | nih.govcapes.gov.br |

| 5.0 | 20 | nih.gov |

| 5.8 | 13.8 | nih.govcapes.gov.br |

| 6.5 | ~400 | nih.gov |

The degradation of methenamine hydrochloride is not only pH-dependent but also sensitive to temperature. The relationship between temperature and the rate of degradation follows the Arrhenius equation, which indicates that the rate constant of the reaction increases with temperature. nih.govcapes.gov.br

Kinetic studies have been conducted at various temperatures to quantify this effect. For instance, in addition to the studies at 37.5°C, degradation kinetics were also measured at 47, 57, and 67°C. nih.govcapes.gov.br The activation energy (Ea), which represents the minimum energy required for the degradation reaction to occur, has been calculated at different pH values. At a highly acidic pH of 2.0, the activation energy was found to be 23.5 kcal/mole. nih.govcapes.gov.br In a less acidic environment of pH 5.1, the activation energy was lower, at 12.0 kcal/mole. nih.govcapes.gov.br This difference in activation energy underscores the profound influence of acidity on the energy barrier of the hydrolysis reaction.

| pH | Activation Energy (kcal/mole) | Reference |

|---|---|---|

| 2.0 | 23.5 | nih.govcapes.gov.br |

| 5.1 | 12.0 | nih.govcapes.gov.br |

Photolytic and Oxidative Degradation Pathways

Information regarding the specific photolytic and oxidative degradation pathways of this compound in pharmaceutical contexts is limited in the available scientific literature.

An environmental fate and behavior assessment by the OECD indicates that when released into the air, methenamine is expected to degrade rapidly through photo-oxidation, with an estimated half-life of 30 to 45 minutes. oecd.org However, this pertains to atmospheric conditions and may not directly translate to the solid state or in-solution stability of a pharmaceutical product under controlled storage and lighting conditions as per ICH guidelines.

Forced degradation studies, which are a standard component of pharmaceutical stability testing, typically involve exposing the drug substance to light (photolysis) and oxidative conditions (e.g., using hydrogen peroxide) to identify potential degradation products and pathways. nih.govbiopharminternational.com While the principles of such studies are well-established, specific published data detailing the photolytic and oxidative degradation products and kinetic profiles for this compound are scarce. General mechanisms of oxidation for amines can involve complex radical-mediated pathways, but specific studies on methenamine are needed to confirm its susceptibility and degradation products under pharmaceutically relevant oxidative stress. nih.govresearchgate.net

Systematic Methodologies for Pharmaceutical Degradation Kinetic Studies

The study of this compound's degradation kinetics relies on systematic and validated analytical methodologies to ensure the accuracy and reliability of the data. The primary goal of these methodologies is to separate and quantify the intact drug from its degradation products over time and under various stress conditions.

Forced degradation studies are a cornerstone of this process. nih.govbiopharminternational.com These studies intentionally expose the drug to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light, to accelerate degradation and generate potential degradants. nih.govbiopharminternational.com The information gleaned from these studies is crucial for developing stability-indicating analytical methods.

A stability-indicating method is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. nih.govrjptonline.org For methenamine, various analytical techniques have been developed and validated for this purpose, including:

High-Performance Liquid Chromatography (HPLC): An ion-exchange HPLC method has been developed for the determination of methenamine in pharmaceutical preparations, which can separate it from mandelic acid, hippuric acid, and other tablet ingredients. nih.govresearchgate.net

Gas-Liquid Chromatography (GLC): This technique has been utilized to monitor the rate of methenamine hydrolysis in kinetic studies. nih.govcapes.gov.br

Spectrophotometry: Spectrophotometric methods have been employed to determine methenamine and its primary degradation product, formaldehyde, often after a separation step like solid-phase extraction or a colorimetric reaction. nih.gov

The validation of these analytical methods is performed according to ICH guidelines and typically includes assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. rjptonline.org By employing these systematic and validated methodologies, researchers can confidently establish the degradation kinetics and stability profile of this compound.

Solution Chemistry of Methenamine Hydrochloride

Dissolution Behavior and Solubility Characteristics in Various Solvents

The dissolution of methenamine (B1676377) hydrochloride is primarily dictated by its ionic character, which makes it readily soluble in polar solvents. As a salt, it dissociates in solution into the protonated methenamine cation and the chloride anion. This dissociation enhances its solubility in solvents capable of solvating these ions, particularly water. quora.com

The solubility of the parent compound, methenamine, provides a baseline for understanding the behavior of its salt. Methenamine itself is soluble in water and polar organic solvents like ethanol (B145695) and chloroform. nih.gov The conversion of the amine to its hydrochloride salt generally increases its aqueous solubility due to the formation of the charged species which can interact more strongly with the polar water molecules. quora.com While comprehensive experimental data for methenamine hydrochloride across a wide range of solvents is limited, its predicted high water solubility is a key characteristic. drugbank.com In less polar organic solvents, the solubility of the hydrochloride salt is expected to be lower than that of the free base.

The solubility of methenamine in various solvents at 20°C is detailed in the table below.

| Solvent | Solubility (g/100 g solvent) |

|---|---|

| Water | 89.5 |

| Chloroform | 13.4 |

| Methanol | 7.25 |

| Ethanol (absolute) | 2.89 |

| Acetone | 0.65 |

| Benzene | 0.23 |

| Xylene | 0.14 |

| Ether | 0.06 |

Acid-Base Equilibria and Protonation States in Aqueous Solutions

In an aqueous solution, this compound, as the salt of a weak base (methenamine) and a strong acid (hydrochloric acid), establishes an acid-base equilibrium. The methenamine cation (C₆H₁₂N₄H⁺) is the conjugate acid of methenamine and can donate a proton to water to form the free base and a hydronium ion (H₃O⁺).

The equilibrium can be represented as follows: C₆H₁₂N₄H⁺ + H₂O ⇌ C₆H₁₂N₄ + H₃O⁺

The position of this equilibrium is dependent on the pH of the solution. The strength of the conjugate acid is described by its acid dissociation constant (Ka), or more commonly, its pKa value. The predicted pKa for the strongest basic site of methenamine is approximately 5.88. drugbank.com This value indicates that in solutions with a pH below 5.88, the protonated form (C₆H₁₂N₄H⁺) will be the predominant species. Conversely, in solutions with a pH above 5.88, the unprotonated, free base form (methenamine, C₆H₁₂N₄) will dominate.

A critical aspect of methenamine's aqueous chemistry is its hydrolysis under acidic conditions to produce formaldehyde (B43269) and ammonia (B1221849). wikipedia.org This reaction is pH-dependent and proceeds at a significant rate only in acidic environments (pH < 6). wikipedia.org The hydrolysis is essentially an irreversible decomposition process that is initiated by the protonation of the nitrogen atoms in the methenamine structure. nih.gov The rate of this conversion increases as the pH decreases. nih.govnih.gov

The table below summarizes the key equilibrium constants related to methenamine in aqueous solution.

| Parameter | Value | Condition |

|---|---|---|

| pKa (Conjugate Acid) | ~5.88 (Predicted) | Aqueous Solution |

| Hydrolysis Half-life at pH 5.0 | 20 hours | 37°C |

| Hydrolysis Half-life at pH 6.5 | ~400 hours | 37°C |

Ionic Strength Effects on Solution-Phase Chemical Processes

The ionic strength of a solution, a measure of the total concentration of ions, can significantly influence the chemical behavior of electrolytes like this compound. wikipedia.org According to the Debye-Hückel theory and its extensions, the activity coefficients of ions decrease as the ionic strength of the solution increases. stackexchange.com This leads to several observable effects on the solution-phase processes of this compound.

Firstly, the solubility of this compound is expected to increase with a moderate increase in ionic strength, a phenomenon known as the "salting-in" effect. The addition of an inert salt (one that does not share a common ion) increases the ionic strength of the solution. This creates a more effective ionic atmosphere around the methenamine cation and chloride anion, which shields them from each other, reduces their activity, and thereby allows more of the salt to dissolve to maintain the equilibrium defined by the solubility product. researchgate.net

Secondly, the ionic strength can affect the rate of chemical reactions in solution. The acid-catalyzed hydrolysis of methenamine to formaldehyde and ammonia involves the reaction between the protonated methenamine cation and water, with the rate being dependent on the concentration of hydronium ions. Changes in ionic strength alter the activity coefficients of these ionic species, which in turn can modify the reaction rate. While specific studies on the effect of ionic strength on methenamine hydrolysis are not extensively detailed, kinetic studies of this reaction are typically conducted in buffers of constant ionic strength to eliminate this variable. nih.gov This practice underscores the recognized importance of ionic strength on the reaction kinetics. In general, for reactions involving ions, the rate constant will vary with the ionic strength of the medium.

Environmental Chemistry and Fate of Methenamine and Its Hydrolytic Products

Environmental Release Pathways and Emission Considerations

Methenamine (B1676377) is expected to be released into the environment primarily through aqueous and atmospheric pathways during its industrial lifecycle. The main sources of these releases are associated with its production, formulation, and processing. iiar.org Wastewater is a significant pathway, carrying dissolved methenamine from manufacturing and processing facilities. Another notable emission route is through exhaust dust, which can release particulate methenamine into the atmosphere. iiar.org

Conversely, some uses of methenamine are not considered significant sources of environmental release. For instance, its use in the polymer and rubber industry is largely non-dispersive, and it is expected to completely decompose during the processing of final products like phenolic resins, leaving no residual contents. iiar.org Similarly, fuel tablets composed of methenamine are manufactured in a dry process and are designed to burn without residue, minimizing the potential for environmental release from this application. iiar.org Direct release to soil via the application of sludge from production sites is considered unlikely due to the compound's negligible potential for sorption and the common practice of sludge incineration at these facilities. iiar.org

Soil and Aquatic Environmental Mobility and Adsorption Characteristics

The environmental mobility of methenamine is predominantly governed by its high affinity for water and low affinity for organic carbon and soil particles. It is a highly water-soluble compound, with a solubility of 667 g/L at 25°C. iiar.org This property dictates that its primary environmental sink, or target compartment, is the water phase of aqueous systems. iiar.org

Further indicating its high mobility in water and low potential for adsorption to soil and sediment is its n-octanol/water partition coefficient (log K_ow_). The calculated log K_ow_ for methenamine is -4.15, which signifies a very low potential for bioaccumulation and a strong preference for remaining in the aqueous phase rather than partitioning to organic matter in soil or sediment. iiar.org Consequently, methenamine shows little to no tendency to be distributed into sediment or to adsorb to soil particles. iiar.org Due to its high water solubility and rapid hydrolysis, experimental determination of a soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is challenging and often not considered relevant, as the compound does not persist long enough in its original form to establish equilibrium with soil organic matter. nih.gov

Physicochemical Properties Influencing Environmental Mobility

| Property | Value | Implication for Environmental Mobility |

|---|---|---|

| Water Solubility | 667 g/L (at 25°C) iiar.org | High mobility in aquatic systems; primary distribution to the water phase. iiar.org |

| Log K_ow_ | -4.15 (calculated) iiar.org | Low potential for bioaccumulation and adsorption to soil/sediment. iiar.org |

| Vapor Pressure | 0.05 Pa (at 20°C) iiar.org | Low tendency to volatilize from water or soil surfaces. iiar.org |

| Henry's Law Constant | 1.051×10⁻⁵ Pa m³/mol iiar.org | Indicates a low tendency to partition from water to air. iiar.org |

Biodegradation Pathways and Mechanisms in Environmental Compartments

The biodegradation of methenamine in environmental compartments is an indirect process, contingent upon its initial chemical transformation. Methenamine itself is not readily metabolized by microorganisms. Instead, its environmental degradation is initiated by chemical hydrolysis, which breaks the molecule down into formaldehyde (B43269) and ammonia (B1221849). iiar.org This hydrolysis reaction is the rate-limiting step for its subsequent biological degradation.

Persistence Assessment in Different Environmental Media

Methenamine is considered non-persistent in the environment, with its persistence being highly dependent on the specific environmental medium and its chemical conditions, particularly pH.

Atmosphere: In the air, methenamine is rapidly degraded. Its atmospheric half-life is estimated to be short, in the range of 30 to 45 minutes, due to photo-oxidation by hydroxyl radicals. iiar.org

Water: The persistence of methenamine in aquatic systems is controlled by its rate of hydrolysis, which is highly pH-dependent. In acidic conditions, degradation is relatively fast. At neutral or basic pH levels, the molecule is more stable, and its half-life increases. iiar.org

At acidic pH levels, the half-life can be just a few hours. iiar.org

As the pH becomes neutral or basic, the half-life can extend to several days. iiar.org

Soil and Sediment: Direct experimental data on the half-life of methenamine in soil and sediment are limited. However, given its very high water solubility and negligible adsorption potential, it is not expected to persist in these compartments. iiar.org Any methenamine introduced to soil would likely be rapidly leached into the aqueous phase or undergo hydrolysis and subsequent biodegradation of its products.

Environmental Half-Life of Methenamine

| Environmental Compartment | Half-Life | Primary Degradation Process |

|---|---|---|

| Atmosphere | 30 - 45 minutes iiar.org | Photo-oxidation iiar.org |

| Water (Acidic pH) | A few hours iiar.org | Hydrolysis iiar.org |

| Water (Neutral/Basic pH) | Several days iiar.org | Hydrolysis iiar.org |

Environmental Fate of Hydrolytic Products (Formaldehyde, Ammonia)

The environmental fate of methenamine is intrinsically linked to the fate of its hydrolytic products: formaldehyde and ammonia.

Formaldehyde (CH₂O): Formaldehyde is not persistent in the environment. It is readily biodegradable in both soil and water. cdc.gov Microorganisms utilize it as a carbon source, breaking it down into less harmful substances. researchgate.net In the atmosphere, formaldehyde is removed through photolysis and oxidation by hydroxyl radicals, with an estimated half-life ranging from hours to a day. cdc.gov Due to its low octanol-water partition coefficient, it shows little potential for bioaccumulation or strong adsorption to soil and sediment. cdc.gov It is assumed that following the hydrolysis of methenamine, formaldehyde is rapidly degraded by microbiological activity. iiar.org

Ammonia (NH₃) / Ammonium (B1175870) (NH₄⁺): Ammonia exists in equilibrium with the ammonium ion in water, with the ratio being dependent on pH. In the environment, ammonia is a key component of the nitrogen cycle. cdc.gov In soil and water, ammonia can undergo several transformations. It can be taken up by plants as a nutrient, adsorb to soil particles, or be converted to nitrate (B79036) and nitrite (B80452) by microbial nitrification. cdc.govmda.state.mn.us While high concentrations of ammonia can be toxic to aquatic life, at the concentrations expected from methenamine degradation, it enters the natural nitrogen cycle and is not considered persistent. cdc.gov The atmospheric half-life of ammonia is estimated to be a few days. cdc.gov

Q & A

Q. What are the standard protocols for synthesizing methenamine hydrochloride, and how can purity be validated?

this compound is typically synthesized via condensation reactions involving formaldehyde and ammonium chloride under controlled acidic conditions . Key steps include refluxing reactants at 60–80°C for 4–6 hours, followed by crystallization. Purity validation involves:

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on safety data sheets (SDS):

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of dust; maintain airborne concentrations below 1 mg/m³ .

- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) and acids, which may release toxic gases like formaldehyde .

Q. How does solubility data inform experimental design for this compound in aqueous vs. organic solvents?

Solubility profiles (at 25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 320 |

| Ethanol | 12.5 |

| Dichloromethane | 10 |

| Source: Solubilities data from |

- Aqueous solutions: Preferred for pharmacokinetic studies due to high water solubility.

- Organic solvents: Use ethanol or DCM for reactions requiring anhydrous conditions .